N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride
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Overview
Description
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride typically involves the reaction of 4-acetylthiazole with 2-aminopropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to the disruption of bacterial cell processes. This compound may also interfere with the synthesis of bacterial cell walls, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide hydrochloride
- N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride
- N-(4-acetyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Uniqueness
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is unique due to its specific structure, which allows it to interact with bacterial enzymes in a distinct manner compared to other thiazole derivatives
Properties
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12;/h3-4H,9H2,1-2H3,(H,10,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHBRMKLVIXIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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